4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester: is a chemical compound with the molecular formula C16H22FNO4S and a molecular weight of 343.4 g/mol .
Preparation Methods
The synthesis of 4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include piperidine, tert-butyl chloroformate, and 4-fluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound is used in the development of new pharmaceuticals and has similar structural features.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)sulfonylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEOFGKCYHRZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452350 | |
Record name | tert-Butyl 4-(4-fluorobenzene-1-sulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226398-50-1 | |
Record name | tert-Butyl 4-(4-fluorobenzene-1-sulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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